![molecular formula C8H12N2O B2638465 3-tert-butyl-1H-pyrazin-2-one CAS No. 1565449-08-2](/img/structure/B2638465.png)
3-tert-butyl-1H-pyrazin-2-one
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Description
3-tert-Butyl-1H-pyrazin-2-one, also known as 3-TBPO, is an organic compound that is widely used in scientific research. It has been studied for its synthesis methods, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential for future directions.
Scientific Research Applications
1. Synthesis Methods and Reaction Media
A series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles were synthesized from various reactions involving 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones and tert-butylhydrazine hydrochloride. Different reaction media, including 1-butyl-3-methylimidazolium tetrafluoroborate and pyridine, yielded mixtures of 1-tert-butyl-3(5)-trifluoromethylpyrazoles. Regioselectivity was observed in the formation of these compounds depending on the choice of reaction medium and conditions (Martins et al., 2012).
2. Small Molecule Fixation by Bifunctional Frustrated Pyrazolylborane Lewis Pair
The bifunctional frustrated Lewis pair 1-[bis(pentafluorophenyl)boryl]-3,5-di-tert-butyl-1H-pyrazole was employed in small molecule fixation reactions with various molecules, leading to the formation of zwitterionic, bicyclic boraheterocycles. This process demonstrates the potential of using pyrazolylborane compounds in complex chemical reactions involving carbon dioxide and other small molecules (Theuergarten et al., 2012).
properties
IUPAC Name |
3-tert-butyl-1H-pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-7(11)10-5-4-9-6/h4-5H,1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUPXUSZVZZXRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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